3-Bromo-5-chloro-4-fluorobenzaldehyde
Overview
Description
3-Bromo-5-chloro-4-fluorobenzaldehyde is an organic compound used as an intermediate in organic syntheses . It has a molecular formula of C7H4BrFO and is used as a biochemical reagent . It has been used in the synthesis of 4-fluoro-3-phenoxybenzoic acid-glycine and Schiff bases of 4-nitroaniline/2,4-dinitroaniline/3,4-dichloroaniline/4-methoxy-3-nitro aniline .
Synthesis Analysis
The compound can be synthesized using various methods. For instance, it has been used in the synthesis of 4-fluoro-3-phenoxybenzoic acid-glycine . It has also been used in the synthesis of Schiff bases of 4-nitroaniline/2,4-dinitroaniline/3,4-dichloroaniline/4-methoxy-3-nitro aniline via ultrasound irradiation method .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromo, chloro, and fluoro substituents, along with an aldehyde group . The average mass of the molecule is 203.008 Da .Chemical Reactions Analysis
This compound is a reactant in the synthesis of 3,4-diamino-3-cyclobutene-1,2-diones, 9,10-Dihydro-9,10-diboraanthracenes . It has also been used in the synthesis of Schiff bases of 4-nitroaniline/2,4-dinitroaniline/3,4-dichloroaniline/4-methoxy-3-nitro aniline .Physical and Chemical Properties Analysis
The compound has a molecular formula of C7H4BrFO and an average mass of 203.008 Da . Specific physical properties such as melting point, boiling point, and density are not available in the retrieved sources.Scientific Research Applications
Synthesis and Characterization in Organic Chemistry
3-Bromo-5-chloro-4-fluorobenzaldehyde is used in the synthesis of various organic compounds. It has been involved in the formation of chalcones, which are then cyclized to produce chromen-4-one derivatives. These compounds have shown potential antimicrobial activities, indicating their relevance in medicinal chemistry (Jagadhani, Kundalikar, & Karale, 2014). Additionally, this compound has been used in the synthesis of benzothiazepines and pyrazolines, further highlighting its utility in complex organic syntheses (Jagadhani, Kundlikar, & Karale, 2015).
Analytical and Structural Studies
In analytical chemistry, this compound has been a subject of study for its structural characteristics. Techniques like X-ray diffraction, FT-IR, and Raman spectroscopy have been employed to understand its molecular structure, which is crucial for the development of new materials and chemicals (Parlak et al., 2014). Such studies are essential for predicting the behavior of this compound in various chemical reactions.
Application in Synthesis of Pharmaceutical Compounds
This compound has been instrumental in the synthesis of pharmaceutical intermediates. For instance, it has been used in the preparation of specific radiolabeled compounds for medical imaging (Johnströma, Stone-Elander, & Duelfer, 1994). Its role in these syntheses underlines its importance in the development of diagnostic tools and therapeutic agents.
Environmental and Analytical Implications
Research has also explored the environmental and analytical implications of halogenated aromatic aldehydes like this compound. Studies on their transformation by anaerobic bacteria demonstrate their potential environmental impact and relevance in bioremediation (Neilson, Allard, Hynning, & Remberger, 1988). Additionally, its separation and determination by gas chromatography highlight its significance in analytical chemistry (Jie, 2000).
Properties
IUPAC Name |
3-bromo-5-chloro-4-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHVGILTPULMTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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